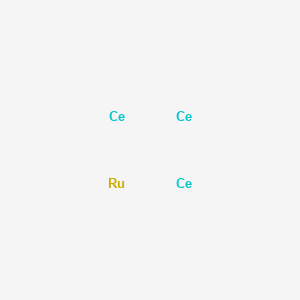
Cerium;ruthenium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerium-ruthenium compounds are a unique class of materials that combine the properties of cerium and ruthenium. Cerium, a lanthanide, is known for its interesting magnetic and structural properties, while ruthenium, a transition metal, is recognized for its catalytic abilities. Together, these elements form compounds that exhibit fascinating behaviors, particularly in the field of strongly correlated electron physics .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cerium-ruthenium compounds can be synthesized through various methods. One common approach involves the use of cerium and ruthenium salts in a controlled environment. For instance, cerium-ruthenium catalysts can be prepared by impregnating cerium oxide supports with ruthenium clusters or nanoparticles. The reaction conditions typically involve high temperatures and specific atmospheric conditions to ensure the proper formation of the desired compounds .
Industrial Production Methods: In industrial settings, cerium-ruthenium compounds are often produced using advanced techniques such as chemical vapor deposition or sol-gel methods. These methods allow for precise control over the composition and structure of the compounds, ensuring high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: Cerium-ruthenium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the oxidation states of cerium and ruthenium, which can vary depending on the reaction conditions .
Common Reagents and Conditions: Common reagents used in the reactions of cerium-ruthenium compounds include strong oxidizing agents like cerium(IV) ammonium nitrate and reducing agents such as hydrogen gas. The reaction conditions often involve high temperatures and controlled atmospheres to facilitate the desired transformations .
Major Products: The major products formed from the reactions of cerium-ruthenium compounds depend on the specific reaction pathways. For example, oxidation reactions may yield cerium(IV) oxide and ruthenium oxides, while reduction reactions can produce cerium(III) compounds and metallic ruthenium .
Scientific Research Applications
Cerium-ruthenium compounds have a wide range of scientific research applications. In chemistry, they are used as catalysts for various reactions, including hydrogen production and ammonia synthesis . In biology and medicine, cerium compounds are known for their antimicrobial properties, and when combined with ruthenium, they can enhance these effects . In industry, cerium-ruthenium compounds are utilized in the production of advanced materials with unique magnetic and electronic properties .
Mechanism of Action
The mechanism of action of cerium-ruthenium compounds involves the interaction of cerium and ruthenium at the molecular level. Cerium can exist in multiple oxidation states, which allows it to participate in redox reactions. Ruthenium, on the other hand, is known for its catalytic properties, particularly in the oxidation of water. The combination of these elements results in compounds that can facilitate complex chemical transformations, such as the oxidation of water to molecular oxygen .
Comparison with Similar Compounds
Cerium-ruthenium compounds can be compared to other similar compounds, such as cerium-platinum and cerium-palladium compounds. While all these compounds exhibit interesting catalytic properties, cerium-ruthenium compounds are unique due to their ability to form strongly correlated electron systems. This property makes them particularly valuable in the study of condensed matter physics and the development of advanced materials .
List of Similar Compounds:- Cerium-platinum compounds
- Cerium-palladium compounds
- Cerium-iridium compounds
- Ruthenium-platinum compounds
- Ruthenium-palladium compounds
Cerium-ruthenium compounds stand out due to their unique combination of magnetic, structural, and catalytic properties, making them a valuable subject of study in various scientific fields.
Properties
CAS No. |
93746-16-8 |
|---|---|
Molecular Formula |
Ce3Ru |
Molecular Weight |
521.4 g/mol |
IUPAC Name |
cerium;ruthenium |
InChI |
InChI=1S/3Ce.Ru |
InChI Key |
ZRICEPGNZRJYMQ-UHFFFAOYSA-N |
Canonical SMILES |
[Ru].[Ce].[Ce].[Ce] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















